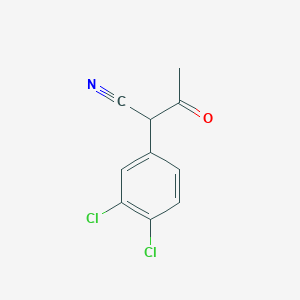

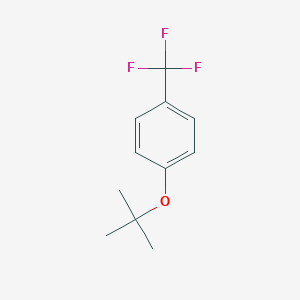

4-(三氟甲基)-1-叔丁氧基苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "4-(Trifluoromethyl)-1-tert-butoxybenzene" is a fluorinated aromatic molecule that is not directly mentioned in the provided papers. However, the papers do discuss related fluorinated aromatic compounds and their properties, which can provide insights into the behavior of similar molecules. Fluorinated compounds are of significant interest due to their unique properties, which make them valuable in various fields such as drug discovery and material science .

Synthesis Analysis

The synthesis of fluorinated aromatic compounds can involve various strategies, including the use of fluorinating agents or direct fluorination reactions. For example, paper describes the synthesis of a fluorinating agent that can introduce fluorine atoms into other molecules, suggesting that similar methods could potentially be applied to synthesize "4-(Trifluoromethyl)-1-tert-butoxybenzene". Additionally, the bromination of 1,4-di-tert-butylbenzene to produce brominated derivatives as described in paper10 indicates that halogenation is a viable pathway for modifying the structure of tert-butyl-substituted benzenes, which could be relevant for the synthesis of the target compound.

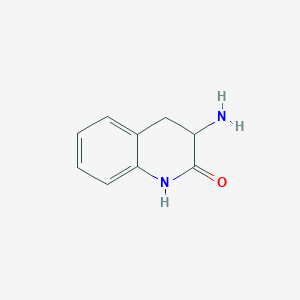

Molecular Structure Analysis

The molecular structure of fluorinated aromatic compounds can be significantly influenced by the presence of fluorine atoms and tert-butyl groups. For instance, the steric hindrance introduced by tert-butyl groups can affect the packing and intermolecular interactions of molecules, as seen in the polyimides discussed in papers and . The introduction of fluorine atoms can also influence the electronic properties of the aromatic ring, as suggested by the synthesis and properties of various fluorinated polyimides .

Chemical Reactions Analysis

Fluorinated aromatic compounds can participate in a range of chemical reactions. The Friedel-Crafts alkylation catalyzed by trifluoromethanesulfonic acid, as mentioned in paper , is an example of how such compounds can be functionalized. The difunctionalization of styrenes with perfluoroalkyl and tert-butylperoxy radicals to produce (1-(tert-butylperoxy)-2-perfluoroalkyl)ethylbenzene at room temperature, as described in paper , demonstrates the reactivity of these compounds under radical conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-(Trifluoromethyl)-1-tert-butoxybenzene" can be inferred from related compounds. The introduction of tert-butyl groups can lead to increased solubility and decreased dielectric constants, as seen in the polyimides containing tert-butyl side groups . The fluorinated polyimides based on 1,4-bis(4-amino-2-trifluoromethylphenoxy)-2,5-di-tert-butylbenzene exhibit high thermal stability, good solubility, and low color intensity . These properties suggest that "4-(Trifluoromethyl)-1-tert-butoxybenzene" may also display enhanced solubility and stability due to the presence of both fluorine and tert-butyl groups.

科学研究应用

药物开发

三氟甲基是许多药物化合物中的常见特征,因为它能够增强药物的生物活性并提高其代谢稳定性 . 4-(三氟甲基)-1-叔丁氧基苯可以作为合成各种含有三氟甲基药效团的FDA批准药物的中间体。该基团与各种药理活性有关,使其成为药物设计和开发中宝贵的基团。

抗真菌剂

含有三氟甲基的化合物已证明具有显著的抗真菌特性 . 4-(三氟甲基)-1-叔丁氧基苯的衍生物可以被合成并测试其对真菌菌株的疗效。这种应用在寻找能够解决当前抗真菌药物抗药性日益增加问题的新的抗真菌剂方面特别重要。

属性

IUPAC Name |

1-[(2-methylpropan-2-yl)oxy]-4-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3O/c1-10(2,3)15-9-6-4-8(5-7-9)11(12,13)14/h4-7H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTJJRXJNYHJPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90578960 |

Source

|

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16222-44-9 |

Source

|

| Record name | 1-tert-Butoxy-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90578960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。